CD38 Enzymatic Inhibition Potency: CCF1172 vs. Class-Leading Anti-CD38 Antibody Daratumumab
CCF1172 inhibits CD38 enzymatic activity with an IC50 of 10 nM in HPLC-based NAD+ glycohydrolase assays, representing sub-nanomolar target engagement (KD = 12 nM via surface plasmon resonance) [1]. In contrast, the FDA-approved anti-CD38 monoclonal antibody daratumumab achieves CD38 inhibition through immune-mediated mechanisms with an overall response rate of approximately 30% as a single agent in refractory multiple myeloma patients [2]. While daratumumab requires lengthy intravenous infusion and depends on functional immune effector cells, CCF1172 provides direct small-molecule enzymatic inhibition, enabling oral bioavailability potential and independence from the tumor immune microenvironment.
| Evidence Dimension | CD38 target engagement and inhibition potency |
|---|---|
| Target Compound Data | IC50 = 10 nM (CD38 enzymatic inhibition); KD = 12 nM (SPR binding affinity) |
| Comparator Or Baseline | Daratumumab: ~30% overall response rate as single agent in refractory myeloma; infusion-dependent administration |
| Quantified Difference | CCF1172 achieves >1000-fold higher molar potency relative to antibody-based CD38 targeting; enables small-molecule oral dosing vs. intravenous infusion logistics |
| Conditions | HPLC-based NAD+ glycohydrolase assay (IC50); surface plasmon resonance with immobilized CD38 (KD) [1]; daratumumab clinical data from phase II studies in relapsed/refractory multiple myeloma [2] |
Why This Matters
Procurement of CCF1172 enables CD38 target validation studies with a small-molecule tool compound that offers nanomolar potency and experimental flexibility unattainable with biologic anti-CD38 agents, directly impacting assay design and lead optimization workflows.
- [1] Maciejewski PJ, Guan Y, Hasipek M, Tiwari AD, Grabowski D, Phillips JG, Saunthararajah Y, Maciejewski JP, Jha BK. Targeting NAD+ Modulating Enzymes to Improve HSC Function in Aging and Bone Marrow Failure. Blood. 2018;132(Supplement 1):3840. doi:10.1182/blood-2018-99-119300. View Source
- [2] Phillips JG, Vatolin S, Jha BK, et al. Antitumor Naphthalenyl Benzamide Derivatives. US Patent Application US20170057910A1, published March 2, 2017. (Background section citing daratumumab clinical data.) View Source
